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Compound of Interest

Compound Name: Titanium disulfide

Cat. No.: B082468 Get Quote

An in-depth analysis of titanium disulfide (TiS2) using density functional theory (DFT) reveals

its multifaceted properties, positioning it as a material of significant interest for researchers and

scientists. This report provides a detailed overview of the structural, electronic, vibrational,

mechanical, optical, and thermoelectric characteristics of TiS2, supported by computational

protocols and workflow visualizations.

Structural Properties
Titanium disulfide crystallizes in a layered hexagonal structure, characterized by the space

group P-3m1 (No. 164).[1][2] This structure consists of a central titanium (Ti) atomic layer

octahedrally coordinated and sandwiched between two sulfur (S) layers. These S-Ti-S trilayers

are held together by weak van der Waals forces.[1][3] The precise determination of its lattice

parameters through DFT is crucial for accurate property prediction. The inclusion of van der

Waals corrections in DFT calculations, particularly the vdW-optB86b functional, has been

shown to yield more accurate structural parameters compared to conventional DFT

approaches.[4]

Parameter DFT (GGA-PBE) Value Reference

Lattice Constant 'a' 3.407 Å [5]

Lattice Constant 'c' 5.697 Å [5]

Space Group P-3m1 (No. 164) [1][2]
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Electronic Properties
The electronic nature of TiS2 has been a subject of considerable discussion, with DFT studies

variously describing it as a semimetal, a narrow-band-gap semiconductor, or a metal.[1][6][7]

The choice of exchange-correlation functional within DFT significantly influences the calculated

electronic bandgap. While calculations using the Generalized Gradient Approximation (GGA)

often suggest a semimetallic character or a very small indirect bandgap[3][8], hybrid functionals

like PBE0 and the modified Becke-Johnson (mBJ) potential predict an indirect bandgap, which

aligns more closely with experimental observations.[1][2]

The electronic properties are also highly dependent on the material's dimensionality, with a

transition from a semiconductor in its monolayer form to a semimetal in the bulk material.[2][6]

The density of states (DOS) reveals a strong hybridization between the Ti 3d and S 3p orbitals

near the Fermi level.[6][8] The valence band is primarily constituted by S orbitals, whereas the

conduction band is a mix of contributions from both Ti and S.[9] Furthermore, intrinsic defects

such as interstitial titanium atoms can induce n-type doping, thereby modifying the electronic

structure.[9]

Functional Calculated Bandgap (Bulk) Reference

GGA-PBE 0.178 eV [5]

mBJ-GGA ~0.26 eV (indirect) [1]

HSE 0.48 eV [9]

DFT-LDA (single layer) ~1.0 eV [2]

Vibrational Properties
The vibrational properties of TiS2 have been successfully investigated using DFT to compute

phonon dispersion relations, as well as infrared (IR) and Raman spectra.[2][10][11][12] These

theoretical calculations of Raman shifts show good agreement with experimental

measurements.[13] The dynamical stability of the TiS2 lattice has been confirmed through the

analysis of its phonon density of states (PhDOS).[10]
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DFT calculations have been instrumental in understanding the mechanical behavior of TiS2,

including its elastic properties under pressure.[14][15] Owing to its hexagonal crystal structure,

TiS2 exhibits considerable anisotropy in its mechanical response.[14][15] For TiS2 nanotubes,

key mechanical parameters such as Young's modulus, Poisson's ratio, and shear modulus

have been determined as a function of their diameter and chirality.[16] Interestingly, simulations

indicate that TiS2 nanotubes can only be stretched to about half the extent of their

molybdenum disulfide (MoS2) counterparts.[16]

Optical Properties
The optical characteristics of TiS2 have been explored through DFT calculations of its dielectric

function, refractive index, and optical reflectivity.[1][6] The imaginary part of the dielectric

function, which is related to light absorption, displays prominent peaks at approximately 1.9 eV

and 4.0 eV.[1] The calculated static refractive index is around 4.2.[1] Studies on dimensional

effects show that light absorption is most pronounced in bilayer TiS2, followed by the

monolayer and then the bulk material.[5]

Thermoelectric Properties
TiS2 is regarded as a promising n-type thermoelectric material.[13] Its thermoelectric

properties, including the Seebeck coefficient and electrical conductivity, have been investigated

using a combination of DFT and Boltzmann transport theory.[10][11][17] To accurately

reproduce experimental Seebeck coefficient values, it has been found that employing the

GGA+U method in DFT calculations is important.[6]

Experimental Protocols: DFT Calculation of TiS2
Properties
This section outlines a typical protocol for performing DFT calculations on TiS2 using a plane-

wave basis set code like Quantum ESPRESSO or VASP.

1. Structural Optimization:

Objective: To find the equilibrium crystal structure and lattice parameters.

Methodology:
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Define the initial crystal structure of TiS2 (Space Group P-3m1) with experimental or

theoretical lattice parameters.

Select an appropriate exchange-correlation functional. For layered materials, a functional

with van der Waals corrections (e.g., PBE-D3) is recommended for accurate interlayer

spacing.

Choose a suitable pseudopotential for Ti and S atoms.

Set a kinetic energy cutoff for the plane-wave basis set and a k-point mesh for Brillouin

zone integration. Convergence tests should be performed to determine optimal values.

Perform a variable-cell relaxation (vc-relax in Quantum ESPRESSO) to fully relax the

lattice vectors and atomic positions until the forces on the atoms and the stress on the unit

cell are below a defined threshold.

2. Electronic Structure Calculation:

Objective: To calculate the band structure and density of states (DOS).

Methodology:

Use the optimized crystal structure from the previous step.

Perform a self-consistent field (SCF) calculation to obtain the ground-state charge density.

For the band structure, define a high-symmetry path in the Brillouin zone (e.g., Γ-M-K-Γ-A).

Perform a non-self-consistent calculation along this path.

For the DOS, perform a non-self-consistent calculation with a denser k-point mesh to

achieve better resolution.

To obtain a more accurate bandgap, consider using hybrid functionals (e.g., PBE0, HSE) if

computationally feasible.

3. Phonon Dispersion Calculation:
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Objective: To calculate the phonon frequencies and dispersion relations to assess dynamical

stability and vibrational properties.

Methodology:

Use the fully optimized crystal structure.

Employ Density Functional Perturbation Theory (DFPT).

Calculate the dynamical matrices on a grid of q-vectors in the Brillouin zone.

Fourier interpolate the dynamical matrices to obtain the phonon frequencies along a high-

symmetry path. The absence of imaginary frequencies in the phonon dispersion indicates

dynamical stability.

Mandatory Visualizations
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Caption: Workflow for DFT calculations of TiS2 properties.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b082468?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influencing Factors

Material Properties

Dimensionality (Bulk, Bilayer, Monolayer)

Electronic Properties (Bandgap, DOS)

Optical Properties (Absorption)

Intrinsic Defects (e.g., Tii) Choice of DFT Functional

Computational Prediction

Mechanical Properties (Elasticity)

Click to download full resolution via product page

Caption: Key factors influencing the properties of TiS2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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